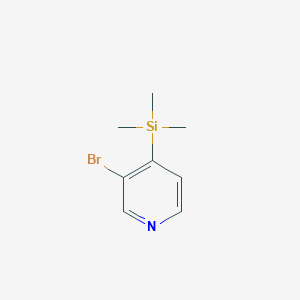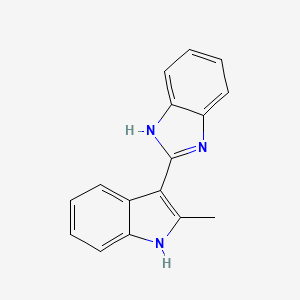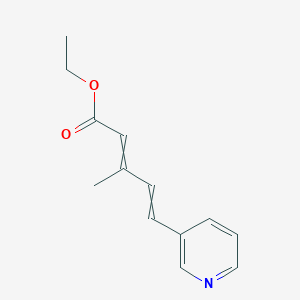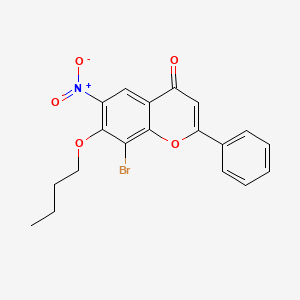
3-Bromo-4-(trimethylsilyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(trimethylsilyl)pyridine is an organic compound with the molecular formula C8H12BrNSi It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 4 are substituted with a bromine atom and a trimethylsilyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-4-(trimethylsilyl)pyridine typically involves the bromination of 4-(trimethylsilyl)pyridine. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 3-position . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to optimize yield and minimize by-products. The scalability of the synthesis makes it suitable for large-scale production required in various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-4-(trimethylsilyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Other Reagents: Common reagents include organolithium and organomagnesium compounds, which facilitate various transformations of the pyridine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
3-Bromo-4-(trimethylsilyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and trimethylsilyl groups. This activation facilitates nucleophilic substitution and other transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
3-Bromopyridine: Similar in structure but lacks the trimethylsilyl group, making it less bulky and less reactive in certain reactions.
4-(Trimethylsilyl)pyridine: Lacks the bromine atom, which affects its reactivity and the types of reactions it can undergo.
Uniqueness: 3-Bromo-4-(trimethylsilyl)pyridine is unique due to the presence of both the bromine atom and the trimethylsilyl group. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis. The trimethylsilyl group also provides steric protection, which can be advantageous in selective reactions .
Propiedades
Número CAS |
134391-67-6 |
|---|---|
Fórmula molecular |
C8H12BrNSi |
Peso molecular |
230.18 g/mol |
Nombre IUPAC |
(3-bromopyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H12BrNSi/c1-11(2,3)8-4-5-10-6-7(8)9/h4-6H,1-3H3 |
Clave InChI |
RBFICLWADGZTSH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=C(C=NC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![3-[(3,4,5-Trimethoxyanilino)methylidene][1,1'-biphenyl]-2(3H)-one](/img/structure/B14271005.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)
![3-[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]phenyl]benzoic acid](/img/structure/B14271012.png)
![Ethyl 2-[(2-oxopropyl)amino]benzoate](/img/structure/B14271020.png)






![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
![1H-Purin-2-amine, 6-[[4-(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14271074.png)

